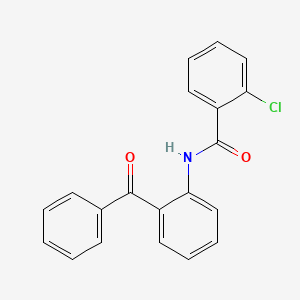

N-(2-benzoylphenyl)-2-chlorobenzamide

Description

N-(2-Benzoylphenyl)-2-chlorobenzamide is a substituted benzamide derivative featuring a benzoyl group at the ortho position of the phenyl ring and a 2-chlorobenzamide moiety. The steric effects of the o-benzoyl group significantly influence molecular conformation and intermolecular interactions, as seen in related structures .

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-17-12-6-4-10-15(17)20(24)22-18-13-7-5-11-16(18)19(23)14-8-2-1-3-9-14/h1-13H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHQOPQXNUBILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-chlorobenzamide typically involves the reaction of 2-amino-benzophenone with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-benzoylphenyl)-2-chlorobenzamide can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled production of the compound, minimizing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzoyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: The major products are substituted benzamides, depending on the nucleophile used.

Oxidation Reactions: The major products are carboxylic acids.

Reduction Reactions: The major products are alcohols.

Scientific Research Applications

N-(2-benzoylphenyl)-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substituents on the phenyl ring and side chain critically affect bond lengths and angles. For example:

- N-(Phenyl)-2-chlorobenzamide (C₆H₅NHCO-(2-ClC₆H₄)) crystallizes in a tetragonal system (space group P4₃, Z=4) with lattice constants a = 8.795(4) Å, c = 15.115(6) Å .

- N-(Phenyl)-acetamide (C₆H₅NHCO-CH₃) has shorter C(S)-C(O) bond lengths (1.504 Å) compared to chlorinated analogs like N-(phenyl)-2,2-dichloroacetamide (1.528 Å) .

Table 1: Selected Bond Lengths and Angles

| Compound | C(S)-C(O) Bond Length (Å) | C-Cl Bond Length (Å) | Crystal System |

|---|---|---|---|

| N-(Phenyl)-2-chlorobenzamide | 1.512 | 1.735 | Tetragonal |

| N-(Phenyl)-acetamide | 1.504 | N/A | Monoclinic |

| N-(Phenyl)-2,2-dichloroacetamide | 1.528 | 1.742 | Monoclinic |

Data derived from crystallographic studies .

Spectroscopic Properties: ³⁵Cl NQR Frequencies

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies are sensitive to electronic environments:

- N-(2-Chlorophenyl)-acetamide exhibits frequencies of 34.12 MHz and 34.45 MHz .

- Substitution with aryl groups (e.g., benzamide) increases frequencies, while alkyl groups lower them. For instance, N-(2-Chlorophenyl)-2-chlorobenzamide shows enhanced frequencies due to electron-withdrawing effects of the benzoyl group .

Table 2: ³⁵Cl NQR Frequency Trends

| Compound | Avg. ³⁵Cl NQR Frequency (MHz) | Substituent Effect |

|---|---|---|

| N-(2-Chlorophenyl)-acetamide | 34.29 | Baseline |

| N-(2-Chlorophenyl)-2-chlorobenzamide | 35.87 | Aryl (↑ frequency) |

| N-(2-Chlorophenyl)-2,2-dichloroacetamide | 33.95 | Alkyl (↓ frequency) |

Hydrogen Bonding and Steric Effects

- N-(2-Benzoylphenyl)acetamide cannot form two-center intramolecular hydrogen bonds (HBs) due to steric hindrance from the o-benzoyl group . Instead, three-center HBs or intermolecular interactions dominate in the solid state.

- In contrast, N-(Phenyl)-2-chlorobenzamide exhibits conventional N-H···O=C HBs with minimal steric interference, leading to more predictable packing patterns .

Table 3: Hydrogen Bonding Energetics

| Compound | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | HB Type |

|---|---|---|---|

| N-(2-Benzoylphenyl)oxalamide | 28.3 | 69.1 | Three-center (intra) |

| N-(Phenyl)-2-chlorobenzamide | Not reported | Not reported | Two-center (inter) |

Data from solvent effect studies and thermodynamic measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.